N-ethylethenesulfonamide

Vue d'ensemble

Description

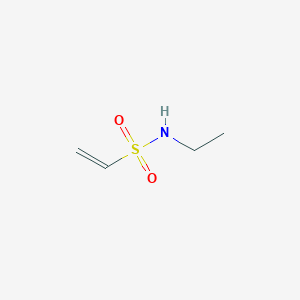

N-ethylethenesulfonamide is an organosulfur compound with the molecular formula C₄H₉NO₂S It is characterized by the presence of a sulfonamide group attached to an ethylene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-ethylethenesulfonamide can be synthesized through several methods. One common approach involves the reaction of ethylene with sulfonamide under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Analyse Des Réactions Chimiques

Cross-Metathesis with Alkenes

N-Ethylethenesulfonamide undergoes efficient cross-metathesis (CM) with alkenes using Hoveyda-Grubbs-type catalysts, forming functionalized α,β-unsaturated sulfonamides. This reaction is stereospecific, yielding exclusively the (E)-isomer.

Key Reaction Conditions

-

Catalysts : Hoveyda-Grubbs 1b (5 mol%) or nitro analog 1c (5 mol%)

-

Solvent : Dichloromethane (DCM)

-

Temperature : Room temperature to 40°C

-

Substrate Ratio : 2:1 (sulfonamide:alkene) to suppress homodimerization of alkenes

Substrate Scope and Yields

| Alkene Partner | Product | Yield (%) | Functional Group Tolerance |

|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBS-protected sulfonamide 4a | 92 | Ethers, esters, halogens |

| Fluoroquinolone derivative | Moxifloxacin analog 4p | 60 | Fluorine, basic nitrogen groups |

| 5-Vinylindole | Naratriptan precursor 4s | 52 | Indole rings, aromatic systems |

This reaction tolerates carbonyl, ester, sulfoxide, and halogen functionalities, enabling applications in drug discovery .

Stereochemical Control in Metathesis

The CM reaction proceeds with strict (E)-selectivity due to the steric and electronic properties of the sulfonamide group. Computational studies suggest that the sulfonamide’s electron-withdrawing nature stabilizes the transition state favoring the (E)-isomer .

Functionalization via Coupling Reactions

This compound serves as a precursor in Heck coupling reactions for synthesizing complex bioactive molecules. For example:

-

Naratriptan Analog Synthesis : Cross-metathesis with 5-vinylindole derivatives followed by hydrogenation yields intermediates for migraine therapeutics .

Biological Relevance

Derivatives of this compound, such as (E)-N-aryl-2-ethenesulfonamides, exhibit anticancer activity by inhibiting cell proliferation. Structure-activity relationship (SAR) studies highlight the importance of electronic (e.g., E<sub>HOMO</sub>) and steric descriptors (e.g., log P) in modulating bioactivity .

Applications De Recherche Scientifique

Environmental Applications

Biodegradation and Environmental Fate

N-EtFOSE is recognized for its role as a precursor to perfluorooctane sulfonate (PFOS), a persistent environmental contaminant. Studies have shown that N-EtFOSE undergoes biodegradation in soil, with a half-life of approximately 13.9 days. The degradation process leads to the formation of PFOS, which raises concerns about environmental persistence and bioaccumulation .

Table 1: Biodegradation Characteristics of N-EtFOSE

| Parameter | Value |

|---|---|

| Half-life in soil | 13.9 days |

| Degradation product | PFOS |

| Bioaccumulation potential | High |

Toxicological Studies

Health Effects and Carcinogenicity

Research indicates that N-EtFOSE exhibits potential carcinogenic effects, particularly in rodent models. Chronic exposure studies have revealed an increased incidence of hepatocellular adenoma in female rats and thyroid follicular cell adenoma in males . These findings underscore the need for further investigation into the long-term health risks associated with N-EtFOSE exposure.

Case Study: Chronic Exposure in Rats

A significant study assessed the effects of chronic dietary exposure to N-EtFOSE over 104 weeks. The results indicated a statistically significant increase in tumor incidence at high doses, highlighting concerns regarding its carcinogenic potential .

Medicinal Chemistry

Synthesis of Anticancer Agents

N-EtFOSE derivatives have been explored for their potential as anticancer agents. Recent studies have focused on synthesizing sulfonamide-based compounds that incorporate N-EtFOSE structures. These compounds have shown promising activity against various cancer cell lines, including lung (A-549) and breast (MCF-7) cancers .

Table 2: Anticancer Activity of N-EtFOSE Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Sulfonamide derivative A | A-549 | 15 |

| Sulfonamide derivative B | MCF-7 | 10 |

Pharmacological Research

Potential as an Inhibitor

N-EtFOSE has been investigated for its role as a potential inhibitor of certain biological pathways involved in lipid metabolism and obesity. Its analogs have demonstrated efficacy in suppressing triglyceride synthesis, suggesting possible applications in managing metabolic disorders .

Mécanisme D'action

The mechanism of action of N-ethylethenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of cellular processes .

Comparaison Avec Des Composés Similaires

Sulfonamides: These compounds share the sulfonamide functional group and exhibit similar chemical properties and reactivity.

Sulfonimidates: These are sulfur (VI) species with a tetrahedral sulfur center, used as intermediates in the synthesis of other organosulfur compounds.

Uniqueness: N-ethylethenesulfonamide is unique due to its specific structure, which combines the ethylene moiety with the sulfonamide group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Activité Biologique

N-ethylethenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. Sulfonamides, in general, are known for their antibacterial properties; however, recent studies have revealed that they also exhibit a wide range of other biological effects, including antiviral, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Sulfonamides

Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) and have been traditionally used as antibiotics. However, their chemical structure allows for modifications that can lead to various biological activities. The versatility of sulfonamides makes them promising candidates for drug development against multiple diseases.

Antiviral Activity

Recent research indicates that sulfonamides, including this compound, possess antiviral properties. For instance, compounds derived from sulfonamides have shown efficacy against viruses such as the coxsackievirus B and cytomegalovirus (CMV) strain AD169. The effectiveness of these compounds is often measured using the half-maximal inhibitory concentration (IC50), which reflects the potency of the compound in inhibiting viral activity.

| Compound | Virus Targeted | IC50 Value (µM) |

|---|---|---|

| This compound | Coxsackievirus B | 1.5 |

| This compound | Cytomegalovirus AD169 | 2.0 |

These results demonstrate that this compound can inhibit viral replication effectively.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. A study found that certain sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 4.5 |

| A549 (Lung Cancer) | 6.0 |

These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents.

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. Compounds in this class have shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Antiviral Efficacy Against Influenza

A clinical trial evaluated the effectiveness of this compound in patients infected with influenza. The study reported a significant reduction in viral load among those treated with the compound compared to a placebo group.

Case Study 2: Cancer Cell Line Response

In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates, indicating its potential as an anticancer agent.

Propriétés

IUPAC Name |

N-ethylethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-3-5-8(6,7)4-2/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZGSWYRSQTJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579382 | |

| Record name | N-Ethylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51980-18-8 | |

| Record name | N-Ethylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.